4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
58413-04-0 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C14H16N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h6-9H,2-5H2,1H3,(H,15,16) |
InChI Key |
SKKOHZJNXZCTFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Methoxyphenylhydrazine with Cyclohexanone
The most common and direct synthetic route involves the condensation of 4-methoxyphenylhydrazine with cyclohexanone under acidic conditions. This reaction typically occurs in solvents such as ethanol or acetic acid, with heating to promote cyclization and ring closure, forming the tetrahydroindazole core.
-
- 4-Methoxyphenylhydrazine
- Cyclohexanone
-
- Acidic medium (e.g., acetic acid)
- Solvent: Ethanol or acetic acid
- Heating or reflux to facilitate cyclization
Mechanism:
The hydrazine group reacts with the ketone carbonyl of cyclohexanone to form a hydrazone intermediate, which undergoes intramolecular cyclization to yield the tetrahydroindazole ring system.Research Outcome:
The process yields this compound with good purity, confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. This method is well-established and scalable for research purposes.
| Parameter | Details |
|---|---|
| CAS Number | 58413-04-0 |
| Molecular Formula | C14H16N2O |
| Molecular Weight | 228.29 g/mol |
| Solvent | Ethanol / Acetic acid |
| Temperature | Reflux (approx. 78-120 °C) |
| Yield | Moderate to high (not specified) |
| Characterization | NMR, MS |
Condensation of α,β-Unsaturated Carbonyl Compounds with Hydrazine
Another approach involves the condensation of α,β-unsaturated carbonyl compounds, such as 2-benzylidenecyclohexanone derivatives, with hydrazine or substituted hydrazines in ethanol or glacial acetic acid. This method allows the formation of substituted tetrahydroindazoles with additional functional groups.
Example:
The condensation of 2-benzylidenecyclohexanone with 4-methoxyphenylhydrazine in glacial acetic acid at 120 °C for 3 hours under reflux yields this compound derivatives.-
- Dissolve reactants in glacial acetic acid.
- Reflux at 120 °C for 3 hours.
- Monitor reaction completion by Thin Layer Chromatography (TLC).
- Cool and precipitate product by pouring into ice water.
- Filter and recrystallize from ethyl acetate for purification.
Research Outcome:
This method produces the target compound with high purity and good yield. The product is confirmed by spectroscopic methods and melting point analysis.
| Step | Conditions |
|---|---|
| Reactants | 2-Benzylidenecyclohexanone + 4-Methoxyphenylhydrazine |
| Solvent | Glacial acetic acid |
| Temperature | 120 °C (reflux) |
| Reaction Time | 3 hours |
| Purification | Recrystallization from ethyl acetate |
| Monitoring | TLC |
| Product Form | Solid |
Multi-Substituted Cyclohexanone Derivatives and Hydrazine Hydrate Approach
A more complex synthetic strategy involves the preparation of substituted cyclohexanone intermediates via modified aldol condensation reactions, followed by reaction with hydrazine hydrate to form tetrahydroindazole derivatives.
Synthesis of Cyclohexanone Intermediates:
Aldol condensation of heteroaromatic aldehydes with acetylacetone in dimethyl sulfoxide (DMSO) solvent, catalyzed by a base such as piperidine, yields substituted cyclohexanones.Cyclization with Hydrazine Hydrate:
The cyclohexanone derivatives containing 1,3-dicarbonyl moieties react with hydrazine hydrate in acidic medium to form tetrahydro-1H-indazole derivatives.-
- Solvent: Methanol or DMSO
- Reflux or ambient temperature stirring
- Acidification post-reaction to precipitate product
Research Outcome:
This method allows for the synthesis of multi-substituted tetrahydroindazoles, including this compound analogs, with yields up to 65-98%. Characterization includes FTIR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Step | Conditions/Details |
|---|---|
| Aldol Condensation | Heteroaromatic aldehydes + acetylacetone, base catalysis (piperidine), DMSO solvent |
| Cyclohexanone Intermediate | Isolated as solid, characterized by NMR and IR |
| Cyclization Step | Hydrazine hydrate, methanol, reflux or ambient stirring |
| Product Isolation | Acidification, filtration, drying |
| Yield | 65-98% |
| Characterization | FTIR, NMR (1H, 13C), HRMS |
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent/Conditions | Temperature | Reaction Time | Yield | Key Characterization Techniques |
|---|---|---|---|---|---|---|
| Cyclization of 4-methoxyphenylhydrazine with cyclohexanone | 4-Methoxyphenylhydrazine, Cyclohexanone | Ethanol or Acetic acid, Acidic medium | Reflux (78-120 °C) | Not specified | Moderate to high | NMR, MS |
| Condensation of α,β-unsaturated carbonyl with hydrazine | 2-Benzylidenecyclohexanone, 4-Methoxyphenylhydrazine | Glacial acetic acid | 120 °C (reflux) | 3 hours | High | TLC, NMR, Melting point |
| Multi-substituted cyclohexanone + hydrazine hydrate | Substituted cyclohexanones, Hydrazine hydrate | Methanol or DMSO, Acidic medium | Ambient to reflux | 5 hours or reflux | 65-98% | FTIR, 1H NMR, 13C NMR, HRMS |
Detailed Research Outcomes and Analytical Data
NMR Spectroscopy:
The 1H NMR spectra confirm the presence of aromatic protons from the 4-methoxyphenyl group and the tetrahydroindazole ring protons. Characteristic signals include methoxy group singlets around δ 3.7-3.8 ppm and multiplets for the cyclohexane ring protons.Mass Spectrometry:
Molecular ion peaks correspond to the expected molecular weight of 228.29 g/mol, confirming the molecular formula C14H16N2O.FTIR Spectroscopy:
Key absorption bands include N–N stretching vibrations, aromatic C–H, and methoxy C–O stretching, confirming functional groups.Yields and Purity: Yields range from moderate to high (up to 98%) depending on method and reaction conditions. Purity is ensured by recrystallization and chromatographic techniques.
Scientific Research Applications
Scientific Research Applications
- Anti-inflammatory Activity: Studies have explored the anti-inflammatory actions of 4,5,6,7-tetrahydro-1H-indazole derivatives. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated relatively high anti-inflammatory activity in the carrageenan edema test .
- Drug Development: Indazole-containing derivatives are important heterocycles in drug molecules . Researchers have designed and synthesized indazole derivatives to evaluate their potential as inhibitors for enzymes such as tyrosine kinase fibroblast growth factor receptor (FGFR) and ERK, which are relevant in cancer therapy .
- Antibacterial Activity: Novel multi-substituted indazole derivatives have been synthesized and characterized, revealing minor antibacterial activity. As the concentration of these compounds increases, so does their zone of inhibition, suggesting a concentration-dependent antibacterial effect .
- Cancer Research: Studies suggest that indazole derivatives are active against cancer. Molecular docking analysis has been performed to understand the interactions of indazole derivatives with proteins like DNA gyrase, which is a bacterial enzyme involved in DNA replication and transcription . Certain indazole derivatives have demonstrated potent inhibitory activity against targets like IDO1, suggesting their potential as therapeutic agents .
Synthesis of Indazole Derivatives
Novel multi-substituted indazole derivatives can be synthesized from the treatment of hydrazine hydrates in MeOH/H+ with multi substituted cyclohexanone derivatives . These derivatives are characterized using spectroscopic data such as IR, 1H NMR, 13C NMR, and mass spectra .
Table of Indazole Derivatives and Their Applications
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The methoxy group can enhance its binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Structural and Substituent Variations
The structural diversity of tetrahydro-indazole derivatives primarily arises from substitutions on the indazole core and the phenyl ring. Key analogs include:
Key Observations :
Physicochemical Properties
Critical physicochemical parameters are compared below:
Key Observations :
Biological Activity
4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- CAS Number : 58413-04-0
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.29 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors in biological systems. The presence of the methoxy group enhances its binding affinity and selectivity, making it a valuable candidate for drug discovery.
Anti-inflammatory Activity
Research has demonstrated that derivatives of tetrahydroindazole exhibit anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, the compound showed significant anti-inflammatory activity with an effective dose (ED50) of 3.5 mg/kg for the most active derivative .
Anticancer Properties
Indazole derivatives have been explored for their anticancer potential. For example, studies have shown that certain indazole compounds can inhibit various cancer cell lines with IC50 values ranging from single-digit nanomolar to micromolar levels. The compound's structure allows it to selectively inhibit kinases involved in cancer progression .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 3-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazole | Structure | Moderate anti-inflammatory | N/A |
| 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole | Structure | Lower activity compared to methoxy derivative | N/A |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Structure | High anti-inflammatory activity | 3.5 mg/kg |
Study on Antimicrobial Activity
A recent study synthesized several derivatives of tetrahydroindazoles and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the methoxy group exhibited enhanced antibacterial activity compared to their counterparts without this modification .
Molecular Docking Studies
Molecular docking studies have shown that tetrahydroindazoles interact effectively with the active sites of enzymes like DNA gyrase. This interaction suggests a mechanism through which these compounds can exert their antibacterial effects by inhibiting bacterial DNA replication processes .
Chemical Reactions Analysis
Cyclization Reactions
The compound’s synthesis involves cyclization of 4-methoxyphenylhydrazine with cyclohexanone under acidic conditions (e.g., ethanol or acetic acid) at elevated temperatures. This forms the tetrahydroindazole core via intramolecular dehydration.
Key Conditions :
-
Reagents : Cyclohexanone, 4-methoxyphenylhydrazine
-
Solvent : Ethanol or acetic acid
-
Temperature : 80–100°C
-
Time : 8–10 hours
Condensation with Aldehydes
The indazole’s NH group participates in condensation reactions with aromatic aldehydes. For example, reacting 4,5,6,7-tetrahydro-3-(4-methoxyphenyl)-1H-indazole with 4-methoxybenzaldehyde in glacial acetic acid yields a methylidene derivative .
Reaction Data:
| Reactant | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Glacial acetic acid, 120°C, 3h | (7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-tetrahydroindazole | 61% |
Mechanism :
-
Acid-catalyzed Schiff base formation between the indazole NH and aldehyde.
-
Dehydration to form the methylidene product.
Functionalization at the Methoxy Group
The 4-methoxyphenyl substituent can undergo demethylation under strong acidic or reducing conditions, though direct experimental data for this compound is limited. Related indazole derivatives show methoxy group transformations, such as:
-
Demethylation : Using HBr/AcOH or BBr₃ to yield phenolic derivatives.
-
Nitration : Electrophilic substitution at the para position relative to the methoxy group.
Biological Interactions (Receptor Binding)
While not a classical chemical reaction, the compound interacts with biological targets through hydrogen bonding and π-π stacking via:
-
Indazole N1/N2 atoms : Bind to enzymatic active sites.
-
Methoxy group : Enhances lipophilicity and receptor affinity .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product Features | Applications |
|---|---|---|---|
| Cyclization | Acidic ethanol, 80–100°C | Core structure formation | Synthesis of indazole derivatives |
| Aldehyde Condensation | Glacial acetic acid, reflux | Extended conjugation via methylidene | Drug design, fluorescence probes |
| Methoxy Modification | HBr/AcOH, BBr₃ (hypothetical) | Phenolic derivatives | Tuning solubility/bioactivity |
Mechanistic Insights
Q & A
Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole?
Methodological Answer: The compound can be synthesized via:
- Cyclocondensation Reactions : Reacting hydrazine derivatives with cyclic ketones or aldehydes. For example, hydrazine hydrochloride reacts with naphthalen-1-one derivatives under reflux conditions in ethanol or acetic acid, yielding amorphous solids after silica gel purification .
- Catalytic Strategies : Transition metal-catalyzed reactions (e.g., Pd or Cu catalysts) or reductive cyclization of nitroarenes to form the indazole core .
- Substitution Reactions : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
Table 1: Representative Synthetic Conditions
| Method | Reactants | Solvent/Catalyst | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | Naphthalen-1-one + 4-methoxyphenylhydrazine | Ethanol/Acetic Acid | 10–75% | |
| Reductive Cyclization | Nitroarene precursors | Pd/C, H₂ | 45–60% |
Q. Which spectroscopic and crystallographic methods validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, δ = 3.8 ppm (singlet for methoxy group) and δ = 2.5–3.2 ppm (multiplet for tetrahydro protons) .
- X-ray Crystallography : Resolves bond lengths/angles and confirms the fused bicyclic system. Crystallization in hydrated forms (e.g., ethyl carboxylate derivatives) provides insights into supramolecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₇N₂O requires m/z 265.1341) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling reactions; optimize ligand-to-metal ratios .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Temperature Control : Reflux at 80–100°C improves cyclocondensation kinetics without decomposition .
- Purification : Use gradient elution (20–50% EtOAc/hexanes) on silica gel to isolate pure amorphous or crystalline products .
Q. What methodologies assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .
- Molecular Docking : Simulate binding to target proteins (e.g., HSP90, kinases) using AutoDock Vina. Compare docking scores with known inhibitors .
- ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, BBB penetration, and toxicity .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies to identify potency thresholds .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to verify compound stability in assay media and rule out degradation artifacts .
Q. What advanced techniques characterize its solid-state structure and stability?
Methodological Answer:
- Single-Crystal XRD : Resolve hydrogen bonding networks (e.g., O–H···N interactions in hydrated forms) .
- Stability Studies : Conduct forced degradation (acid/base/oxidative stress) followed by RP-HPLC to identify impurities. Core-shell columns (e.g., C18) provide high resolution for degradants .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for indazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
